molecular formula C20H15ClF3NO4 B2444000 N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide CAS No. 691884-03-4

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide

Cat. No.: B2444000
CAS No.: 691884-03-4
M. Wt: 425.79
InChI Key: VKCHOSUHLJFCPR-VGOFMYFVSA-N
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Description

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxy group, and a trifluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide typically involves the condensation of 4-chlorobenzaldehyde with 5,6-dimethoxy-1-indanone in the presence of a base, followed by the reaction with trifluoroacetic anhydride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation with KMnO4 yields carboxylic acids, while reduction with LiAlH4 produces alcohols .

Mechanism of Action

The mechanism of action of N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, it can interact with cellular receptors and modulate signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide is unique due to its trifluoroacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and potential therapeutic benefits .

Properties

IUPAC Name

N-[(2E)-2-[(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-1H-inden-1-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3NO4/c1-28-15-8-12-13(9-16(15)29-2)18(26)14(7-10-3-5-11(21)6-4-10)17(12)25-19(27)20(22,23)24/h3-9,17H,1-2H3,(H,25,27)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCHOSUHLJFCPR-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(C(=CC3=CC=C(C=C3)Cl)C2=O)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(/C(=C\C3=CC=C(C=C3)Cl)/C2=O)NC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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